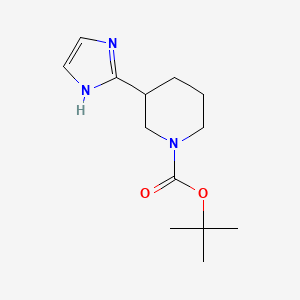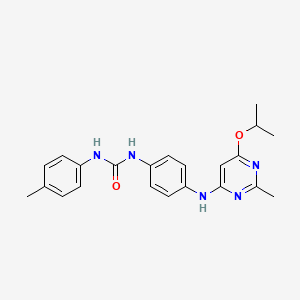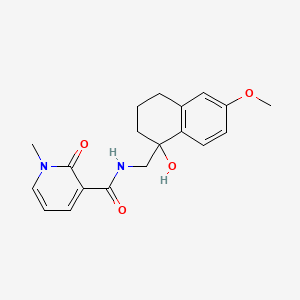![molecular formula C27H26N2O5S B3015326 (Z)-ethyl 2-(2,5-dimethoxybenzylidene)-7-methyl-3-oxo-5-((E)-styryl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 537685-43-1](/img/structure/B3015326.png)
(Z)-ethyl 2-(2,5-dimethoxybenzylidene)-7-methyl-3-oxo-5-((E)-styryl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-ethyl 2-(2,5-dimethoxybenzylidene)-7-methyl-3-oxo-5-((E)-styryl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C27H26N2O5S and its molecular weight is 490.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Researchers have synthesized novel derivatives of thiazolo[3,2-a]pyrimidine with varied biological activities. A study by Maddila et al. (2012) reports the synthesis of ethyl 2-(4-substitutedbenzylidene)-5-(3'-(ethoxycarbonyl)biphenyl-4-yl)-7-methyl-3-oxo-3,5- dihydro-2H-thiazolo(3,2-a)pyrimidine-6-carboxylate derivatives, which were evaluated for their in vitro antioxidant, antibacterial, and antifungal activities (Maddila et al., 2012). Similarly, Abdel-Motaal et al. (2020) explored the anticancer activity of thiazolo[3,2-a]pyrimidine derivatives against the colon HCT-116 human cancer cell line, with several compounds displaying potent activity (Abdel-Motaal et al., 2020).
Molecular Docking and Drug Design
Studies on thiazolo[3,2-a]pyrimidine derivatives also include detailed computational analyses to understand their binding affinities and potential as drug candidates. Mary et al. (2021) conducted conformational analysis, spectroscopic insights, and molecular docking studies of a pyrimidine derivative, highlighting its promising drug attributes for selected inhibitors (Mary et al., 2021).
Supramolecular Aggregation and Structural Analysis
The structural modifications of thiazolo[3,2-a]pyrimidines and their impact on supramolecular aggregation have been analyzed to understand their conformational features. Nagarajaiah and Begum (2014) studied the intermolecular interaction patterns and packing features of thiazolopyrimidines, which are influenced by various substituents, providing insights into their structural behaviors (Nagarajaiah & Begum, 2014).
Mecanismo De Acción
Target of Action
The primary targets of this compound are currently unknown. The compound is structurally related to thiosemicarbazones , which have been evaluated over the last 50 years as antiviral, antibacterial, and anticancer therapeutics . Thiosemicarbazones usually coordinate with the metal through the imine nitrogen and sulfur atom , suggesting that this compound may interact with similar targets.
Mode of Action
Based on its structural similarity to thiosemicarbazones , it can be hypothesized that it may interact with its targets through coordination with the metal in a similar manner.
Propiedades
IUPAC Name |
ethyl (2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O5S/c1-5-34-26(31)24-17(2)28-27-29(21(24)13-11-18-9-7-6-8-10-18)25(30)23(35-27)16-19-15-20(32-3)12-14-22(19)33-4/h6-16,21H,5H2,1-4H3/b13-11+,23-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGEZJFSASYFYPX-KVGZNFPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C=CC3=CC=CC=C3)C(=O)C(=CC4=C(C=CC(=C4)OC)OC)S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1/C=C/C3=CC=CC=C3)C(=O)/C(=C/C4=C(C=CC(=C4)OC)OC)/S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-fluoro-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B3015247.png)
![2-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B3015250.png)






![1-(2-Fluorophenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]methanesulfonamide](/img/structure/B3015261.png)


